molecular formula C11H10O3S B3066046 8-Methylnaphthalene-2-sulfonic acid CAS No. 691359-61-2

8-Methylnaphthalene-2-sulfonic acid

Cat. No.: B3066046
CAS No.: 691359-61-2
M. Wt: 222.26 g/mol
InChI Key: HMFSQLOMPHLGEJ-UHFFFAOYSA-N
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Description

8-Methylnaphthalene-2-sulfonic acid is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, characterized by the presence of a methyl group at the 8th position and a sulfonic acid group at the 2nd position on the naphthalene ring. This compound is known for its applications in various chemical processes and industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylnaphthalene-2-sulfonic acid typically involves the sulfonation of 8-methylnaphthalene. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group into the naphthalene ring. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to ensure the desired substitution at the 2nd position .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar sulfonation process but on a larger scale. The process involves the continuous addition of 8-methylnaphthalene to a reactor containing sulfuric acid, followed by purification steps to isolate the desired product. The use of advanced equipment and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

8-Methylnaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce compounds with different functional groups .

Scientific Research Applications

8-Methylnaphthalene-2-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylnaphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methylnaphthalene-2-sulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific chemical and industrial applications .

Properties

IUPAC Name

8-methylnaphthalene-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-8-3-2-4-9-5-6-10(7-11(8)9)15(12,13)14/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFSQLOMPHLGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609559
Record name 8-Methylnaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691359-61-2
Record name 8-Methyl-2-naphthalenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0691359612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methylnaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-METHYL-2-NAPHTHALENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1116YN4XFA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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